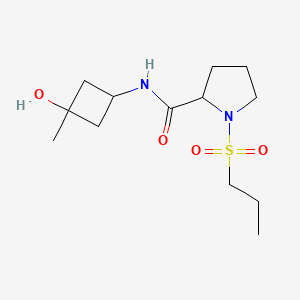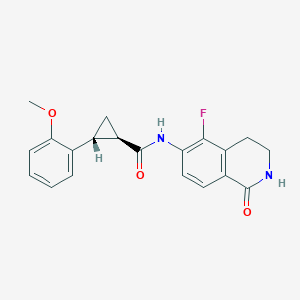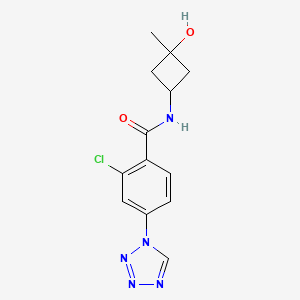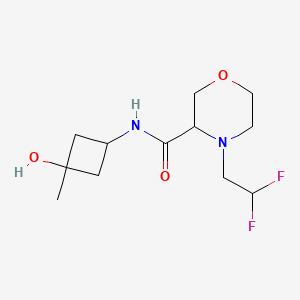
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide, also known as S-2474, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclobutyl sulfonyl pyrrolidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide involves the inhibition of various enzymes, including matrix metalloproteinases and angiotensin-converting enzyme. This inhibition leads to the prevention of the breakdown of the blood-brain barrier and the regulation of blood pressure, respectively. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including neuroprotection, blood pressure regulation, and anti-cancer activity. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, one limitation is the lack of information on the pharmacokinetics and toxicity of this compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide. One direction is the investigation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the pharmacokinetics and toxicity of this compound should be further studied to determine its safety and potential for clinical use.
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes, and it exhibits various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide involves the reaction of 3-hydroxy-3-methylcyclobutylamine with propylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with pyrrolidine-2-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide has shown potential applications in various scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the activity of matrix metalloproteinases, which play a role in the breakdown of the blood-brain barrier. In cardiovascular disease research, this compound has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-3-7-20(18,19)15-6-4-5-11(15)12(16)14-10-8-13(2,17)9-10/h10-11,17H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOXNOZLXVFLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NC2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-methoxy-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7337981.png)
![2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide](/img/structure/B7337987.png)
![2-acetyl-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7337992.png)
![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![2-[1-[(1R,2S)-2-[(2,2-difluoro-1,3-benzodioxol-4-yl)methylamino]cyclohexyl]triazol-4-yl]propan-2-ol](/img/structure/B7338011.png)
![3-[(6-Methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7338018.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![5-[(3S,4R)-3-carbamoyl-4-phenylpyrrolidin-1-yl]sulfonylthiophene-3-carboxylic acid](/img/structure/B7338030.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)




